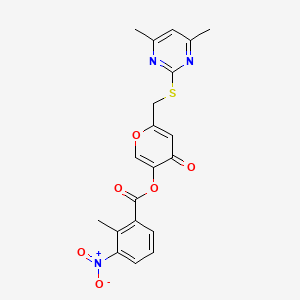

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation against cancer cell lines illustrate the potential of pyrimidine derivatives in anticancer research. Compounds with specific structural features displayed potent inhibitory activity, highlighting the importance of structural modification in developing effective anticancer agents (Abdellatif et al., 2014).

Antimicrobial and Insecticidal Potential

Research on pyrimidine linked pyrazole heterocyclics demonstrated their effectiveness against various microbial strains and insect species. This suggests the role of such compounds in developing new antimicrobial and insecticidal agents, offering a pathway to address resistance issues (Deohate & Palaspagar, 2020).

Antiviral Applications

The synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation, specifically against Herpes Simplex Virus type-1 (HSV-1), showcases the potential of pyrimidine derivatives in antiviral therapy. These findings indicate the versatility of pyrimidine frameworks in medicinal chemistry (Shamroukh et al., 2007).

Antibacterial Agents

Studies on heterocyclic compounds containing a sulfonamido moiety have revealed their high antibacterial activity. This research highlights the importance of sulfonamide derivatives in developing new antibacterial drugs, a critical need in the face of rising antibiotic resistance (Azab et al., 2013).

Antagonistic Activity on APJ Receptor

Discovery of specific pyrimidin-2-ylthio derivatives as functional antagonists of the apelin (APJ) receptor emphasizes the therapeutic potential in cardiovascular diseases and metabolic disorders. These findings underline the significance of targeted receptor modulation in pharmaceutical development (Maloney et al., 2012).

Mechanism of Action

Target of Action

The compound GNF-Pf-1527, also known as “6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate” or “6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate”, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The interaction of GNF-Pf-1527 with its target, pfmfr3, leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-1527 may exert its effects by influencing mitochondrial function.

Biochemical Pathways

It is known that the compound interacts with the pfmfr3 transporter, which plays roles in mitochondrial transport . This suggests that GNF-Pf-1527 may influence pathways related to mitochondrial function and energy metabolism.

Pharmacokinetics

The compound’s interaction with a mitochondrial transporter suggests it is able to cross cell membranes and reach intracellular targets .

Result of Action

The molecular and cellular effects of GNF-Pf-1527 action involve modulation of mitochondrial function via interaction with the pfmfr3 transporter . This interaction leads to decreased sensitivity to the compound and other drugs with a mitochondrial mechanism of action .

Biochemical Analysis

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is not yet fully elucidated. It is known that resistance to this compound is conferred by mutations in PfCARL, a protein with 7 transmembrane domains, as well as by mutations in the P. falciparum acetyl-CoA transporter and the UDP-galactose transporter . These are not thought to be the direct targets of the compound .

properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c1-11-7-12(2)22-20(21-11)30-10-14-8-17(24)18(9-28-14)29-19(25)15-5-4-6-16(13(15)3)23(26)27/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYYAYLGMJPGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2520008.png)

![6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2520013.png)

![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)

![4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2520017.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid](/img/structure/B2520026.png)

![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine](/img/structure/B2520030.png)